molecular formula C10H16N2 B12826499 1-Cyclohexyl-2-methyl-1H-imidazole

1-Cyclohexyl-2-methyl-1H-imidazole

Cat. No.: B12826499
M. Wt: 164.25 g/mol
InChI Key: SYDKRUIRAWOFDX-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₆N₂
Molecular Weight: 164.25 g/mol
Structure: The compound consists of an imidazole ring substituted with a cyclohexyl group at the N1 position and a methyl group at the C2 position. This substitution pattern confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-cyclohexyl-2-methylimidazole

InChI

InChI=1S/C10H16N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

SYDKRUIRAWOFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxal and formaldehyde under acidic conditions, followed by cyclization to form the imidazole ring . Another approach involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The cyclohexyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular differences between 1-cyclohexyl-2-methyl-1H-imidazole and related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-Cyclohexyl-1H-imidazole C₉H₁₄N₂ 150.22 Cyclohexyl (N1) Smaller, less steric hindrance
5-(Cyclohexylmethyl)-1H-imidazol-2-amine C₁₀H₁₇N₃ 179.30 Cyclohexylmethyl (C5), amine (C2) Increased lipophilicity, reactive amine
5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole C₁₁H₁₇ClN₂O₂S 276.78 Chloromethyl (C5), sulfonyl (C2) Electron-withdrawing groups enhance reactivity
(1H-Benzo[d]imidazol-2-yl)(cyclohexyl)methanamine C₁₄H₁₉N₃ 229.33 Benzimidazole core, cyclohexyl, amine Aromatic system for π-π interactions

Key Observations :

  • Substituent Position : The position of substituents (e.g., N1 vs. C5) significantly impacts electronic and steric profiles. For example, the sulfonyl group at C2 in withdraws electron density, contrasting with the electron-donating methyl group in the target compound.
  • Ring Systems : Benzimidazole derivatives (e.g., ) exhibit extended aromaticity, enhancing binding affinity in biological targets but reducing solubility compared to simpler imidazoles.

Physicochemical Properties

Property This compound 1-Cyclohexyl-1H-imidazole 5-(Cyclohexylmethyl)-1H-imidazol-2-amine
LogP (Predicted) ~2.8 ~2.1 ~3.5
Solubility Low in water; soluble in THF, DCM Moderate in polar solvents Low in water; soluble in DMSO
Thermal Stability Stable up to 200°C Similar Slightly lower due to amine group

Insights :

  • The methyl group in the target compound increases hydrophobicity (higher LogP) compared to unsubstituted 1-cyclohexyl-1H-imidazole.
  • Sulfonyl and chloromethyl groups in reduce thermal stability but enhance reactivity in nucleophilic substitutions.

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